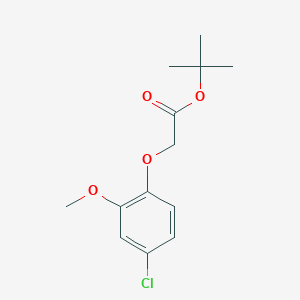

tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-chloro-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-13(2,3)18-12(15)8-17-10-6-5-9(14)7-11(10)16-4/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHOANIRBUNUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate typically involves the esterification of 2-(4-chloro-2-methoxyphenoxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(4-chloro-2-methoxyphenoxy)acetic acid and tert-butyl alcohol.

Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate to facilitate the reaction.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the methoxy group.

Major Products Formed

Hydrolysis: 2-(4-chloro-2-methoxyphenoxy)acetic acid and tert-butyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to act as a building block in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Ester Hydrolysis Studies:

The compound is utilized in studying enzyme-catalyzed reactions, specifically ester hydrolysis. It acts as a model substrate for investigating the activity of enzymes such as esterases and lipases, which are crucial for understanding metabolic processes and developing enzyme inhibitors.

Biological Applications

Enzyme Activity Investigation:

In biological research, this compound is employed to explore the mechanisms of enzyme activity. By examining how this compound interacts with specific enzymes, researchers can gain insights into metabolic pathways and enzymatic regulation.

Potential Therapeutic Uses:

While direct therapeutic applications of this compound are still under investigation, its derivatives have shown promise in various biological activities, including anti-cancer properties. For instance, related compounds have been studied for their ability to inhibit tumor cell proliferation in preclinical models .

Industrial Applications

Agrochemical Production:

The compound is also significant in the production of agrochemicals. Its versatile reactivity makes it suitable for synthesizing herbicides and pesticides that can enhance agricultural productivity while minimizing environmental impact.

Pharmaceutical Development:

In the pharmaceutical industry, this compound is used to synthesize active pharmaceutical ingredients (APIs). Its role as a precursor in drug formulation highlights its importance in developing new medications that target various diseases.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Intermediate in Organic Synthesis | Used to create complex organic molecules |

| Biology | Enzyme Activity Investigation | Model substrate for studying esterases and lipases |

| Industry | Agrochemical Production | Precursor for synthesizing herbicides and pesticides |

| Pharmaceuticals | API Development | Important in formulating new medications |

Case Studies

-

Ester Hydrolysis Research:

A study investigated the hydrolysis of this compound by various esterases. The findings revealed that specific enzyme-substrate interactions could be exploited to design more effective enzyme inhibitors, which could have therapeutic implications. -

Agrochemical Synthesis:

In a recent industrial application, this compound was synthesized on a large scale for use in developing a new herbicide formulation. The compound's stability and reactivity were critical factors that contributed to its selection as a key ingredient. -

Pharmaceutical Investigations:

Research has shown that derivatives of this compound exhibit anti-cancer properties in vitro. These findings suggest potential pathways for developing new cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate primarily involves its hydrolysis to release the active 2-(4-chloro-2-methoxyphenoxy)acetic acid. This hydrolysis can be catalyzed by esterases present in biological systems. The released acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Withdrawing Groups (4-Cl, 4-NO₂): Enhance stability and reduce nucleophilicity of the aromatic ring. The 4-Cl substituent in the target compound may increase resistance to hydrolysis compared to electron-donating groups like -OCH₃ .

- Electron-Donating Groups (2-OCH₃, 4-NH₂): The 2-OCH₃ group in the target compound may enhance solubility in polar solvents and influence hydrogen-bonding interactions. Amino analogs (e.g., 4-NH₂) are reactive in coupling reactions .

- Steric Effects : The tert-butyl group provides steric hindrance, slowing ester hydrolysis compared to methyl or ethyl esters .

Crystallographic and Physicochemical Properties

- Crystal Packing: Nitrophenoxy analogs exhibit π-π stacking (centroid distance 3.68 Å) and weak C–H···O hydrogen bonds, stabilizing the lattice . The target compound’s 4-Cl and 2-OCH₃ groups may promote similar interactions.

- Thermal Stability : tert-Butyl esters are generally stable under storage conditions but susceptible to acid-catalyzed hydrolysis .

Biological Activity

tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate is an organic compound classified as a phenoxyacetate. Its structure features a tert-butyl ester group, a chloro substituent, and a methoxy group attached to a phenoxyacetic acid backbone. This unique combination of functional groups contributes to its biological activity, making it a subject of interest in various scientific studies.

Chemical Structure

The chemical formula of this compound is , with a molecular weight of approximately 270.71 g/mol. The presence of the chloro and methoxy groups significantly influences its reactivity and solubility.

Synthesis

The compound is typically synthesized through the esterification of 2-(4-chloro-2-methoxyphenoxy)acetic acid with tert-butyl alcohol, often using acid catalysts like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form.

Reaction Mechanisms

- Hydrolysis : The ester can be hydrolyzed to yield the corresponding acetic acid and tert-butyl alcohol.

- Substitution Reactions : The chloro group can participate in nucleophilic substitutions, allowing for further derivatization.

- Oxidation : The methoxy group may be oxidized under strong oxidative conditions, leading to various products.

The primary mechanism through which this compound exerts its biological effects is through hydrolysis to release 2-(4-chloro-2-methoxyphenoxy)acetic acid. This active form interacts with specific biological targets, such as enzymes or receptors, influencing various biochemical pathways.

Applications in Research

The compound has shown promise in several areas:

- Enzyme Studies : It serves as a model substrate for investigating the activity of esterases and lipases, which are crucial for metabolic processes.

- Pharmacological Research : Its derivatives have been explored for potential anticancer activities and other therapeutic applications .

Case Studies and Research Findings

- Anticancer Activity : Recent studies indicate that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : Research has demonstrated that related compounds can inhibit key enzymes involved in cancer progression, such as IKKb, which plays a role in inflammatory responses associated with tumor growth .

- Antimicrobial Properties : Some derivatives have displayed significant antimicrobial activity against various pathogens, indicating their potential use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| tert-Butyl 2-(4-methoxyphenoxy)acetate | Lacks chloro substituent; lower reactivity | Limited biological studies |

| tert-Butyl 2-(4-chlorophenoxy)acetate | Lacks methoxy group; affects solubility | Potentially lower interaction with biological targets |

| tert-Butyl 2-(4-chloro-2-hydroxyphenoxy)acetate | Hydroxy group instead of methoxy; alters reactivity | Different biological profiles |

The presence of both chloro and methoxy substituents on the phenoxyacetic acid backbone makes this compound unique compared to its analogs, enhancing its potential for diverse applications in medicinal chemistry and biochemistry.

Q & A

Q. What are the optimal synthetic routes and characterization methods for tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate?

The compound is typically synthesized via acid-catalyzed esterification. For example, reacting 4-chloro-2-methoxyphenoxyacetic acid with tert-butyl alcohol in the presence of sulfuric acid or p-toluenesulfonic acid under reflux conditions in solvents like dichloromethane or toluene . Characterization employs NMR spectroscopy (¹H and ¹³C) to confirm ester formation and purity, alongside mass spectrometry for molecular weight verification .

Q. How can researchers confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Software like SHELXL (part of the SHELX suite) refines crystallographic data, providing bond lengths, angles, and torsion angles . NMR chemical shifts (e.g., tert-butyl protons at ~1.4 ppm and aromatic protons in the 6.5–7.5 ppm range) further validate the structure .

Q. What safety protocols should be followed when handling this compound?

Although acute toxicity data are limited, it is classified as harmful (EU-GHS Category 4 for oral/dermal/inhalation toxicity). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong acids/bases. Dispose of waste via approved hazardous chemical protocols .

Q. What analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection or GC-MS can quantify impurities. Thin-layer chromatography (TLC) provides rapid purity checks, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How do the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution, while the methoxy group (electron-donating) directs reactivity to specific positions. The tert-butyl ester enhances steric hindrance, limiting unwanted side reactions. For example, the chloro group can undergo Suzuki coupling, while the methoxy group may participate in demethylation under acidic conditions .

Q. What strategies resolve contradictions in reported synthetic yields for analogous tert-butyl esters?

Discrepancies often arise from variations in catalysts (e.g., H₂SO₄ vs. p-TsOH), solvent polarity, or reaction time. Systematic optimization using design of experiments (DoE) can identify critical parameters. For instance, yields for similar esters range from 76% to 96% depending on reaction temperature and catalyst loading .

Q. How can this compound serve as an intermediate in medicinal chemistry?

The chloro and methoxy groups are pharmacophores in drug design. For example, the ester can be hydrolyzed to a carboxylic acid for coupling with amines, forming amide bonds in protease inhibitors. It may also act as a prodrug moiety, with the tert-butyl group improving bioavailability .

Q. What are the ecological implications of using this compound in research?

No ecotoxicity data (e.g., LC50 for aquatic organisms) are available. Researchers should prioritize waste minimization and avoid environmental release. Biodegradability assays (e.g., OECD 301) can assess persistence, though predictive models like EPI Suite may offer preliminary insights .

Q. How does the tert-butyl group affect the compound’s stability under varying pH conditions?

The tert-butyl ester is stable under neutral and acidic conditions but hydrolyzes in basic environments. Kinetic studies using HPLC can track degradation rates. For instance, at pH 12, hydrolysis to 2-(4-chloro-2-methoxyphenoxy)acetic acid occurs within hours .

Q. What mechanistic insights can be gained from studying this compound’s interactions with enzymes?

Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes like cytochrome P450. Fluorescence quenching assays or surface plasmon resonance (SPR) may experimentally validate interactions, elucidating metabolic pathways or inhibition mechanisms .

Methodological Notes

- Contradiction Handling : Cross-validate synthetic protocols using orthogonal techniques (e.g., IR spectroscopy alongside NMR) to confirm reproducibility .

- Advanced Instrumentation : Use high-field NMR (≥400 MHz) for resolving overlapping peaks in aromatic regions .

- Data Interpretation : Compare crystallographic data (e.g., C–O bond lengths) with computational models (DFT) to assess conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.